1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
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Description
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone, also known as this compound, is a useful research compound. Its molecular formula is C18H17FN2O5 and its molecular weight is 360.341. The purity is usually 95%.
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Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Mitoxantrone is a dihydroxyanthracenedione derivative demonstrating efficacy across a variety of cancers. Its mechanism of action involves DNA synthesis inhibition through intercalation, inducing DNA strand breaks and affecting cell cycle progression. Research highlights its therapeutic potential in conditions like breast cancer, non-Hodgkin's lymphoma, and leukemia, showcasing its role as an alternative to anthracyclines due to its improved tolerability profile despite common adverse effects like leucopenia and cardiac concerns (Faulds, Balfour, Chrisp, & Langtry, 1991).
Application in Multiple Sclerosis (MS)
Mitoxantrone's immunomodulatory properties have made it a valuable asset in treating multiple sclerosis (MS), particularly in progressive forms of the disease. It has shown to reduce neurological disability and delay disease progression, underlining its utility beyond oncology into autoimmune diseases (Scott & Figgitt, 2004). Its efficacy in reducing relapse rates and enhancing lesion frequency in MS further solidifies its clinical importance (Jeffery & Herndon, 2004).
Oncological Research and Palliative Care
In the realm of hormone-resistant advanced prostate cancer, Mitoxantrone, combined with corticosteroids, has shown palliative benefits. This combination aids in pain relief and quality-of-life improvements for patients, highlighting its role in palliative care despite the lack of survival advantage (Wiseman & Spencer, 1997).
Leukemia Treatment
Mitoxantrone's use in acute myelogenous leukemia (AML) treatment, either alone or in combination with other agents, has been validated through various clinical trials. It provides an alternative to anthracyclines, offering an acceptable quality of life and showcasing its adaptability across different cancer treatments (Thomas & Archimbaud, 1997).
Properties
IUPAC Name |
1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUHUXAZQAECFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659291 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195810-93-5 |
Source
|
Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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